H-Cys(Trt)-OtBu.HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

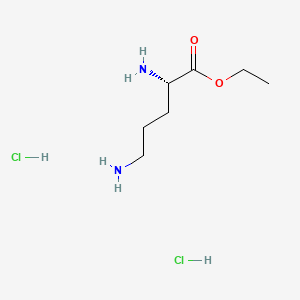

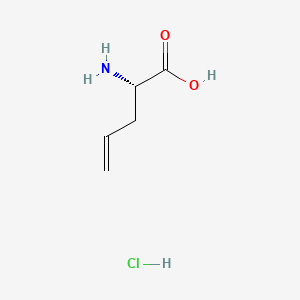

H-Cys(Trt)-OtBu.HCl is a synthetic derivative of the naturally occurring amino acid, cysteine. It is a thiol-containing compound that is widely used in scientific research due to its ability to act as a reducing agent and its high solubility in aqueous solutions. It is also used as a reagent in organic synthesis due to its relatively low reactivity and its compatibility with a wide range of organic solvents.HCl.

Aplicaciones Científicas De Investigación

H-Cys(Trt)-OtBu.HCl is widely used in scientific research due to its ability to act as a reducing agent and its high solubility in aqueous solutions. It is commonly used in chemical synthesis and biochemistry studies, as it can be used to reduce disulfide bonds in proteins and peptides. It is also used in the synthesis of nanomaterials, as it can be used to reduce metal ions to their metallic forms.

Mecanismo De Acción

Target of Action

H-Cys(Trt)-OtBu.HCl is a derivative of the amino acid cysteine, with a trityl (Trt) protecting group . The primary target of this compound is the cysteine thiol group in peptide and protein synthesis .

Mode of Action

The compound acts as a protecting group for the cysteine thiol group during peptide synthesis . The Trt group prevents unwanted reactions with the thiol group, allowing for controlled synthesis of complex peptides .

Biochemical Pathways

The compound plays a crucial role in the synthesis of disulfide-rich peptides and proteins . By protecting the cysteine thiol group, it facilitates the formation of disulfide bonds, which are essential for the structure and function of many proteins .

Result of Action

The use of H-Cys(Trt)-OtBu.HCl enables the synthesis of peptides containing a C-terminal cysteine without the risk of racemization or β-piperidinylalanine formation . This is crucial for the production of biologically active peptides and proteins with precise structures .

Action Environment

The action of H-Cys(Trt)-OtBu.HCl is influenced by environmental factors such as pH and temperature, which can affect the stability of the protecting group and the efficiency of peptide synthesis . Optimal conditions for its use are typically determined empirically in the laboratory setting .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

H-Cys(Trt)-OtBu.HCl is a relatively safe reagent for use in lab experiments due to its low reactivity and its compatibility with a wide range of organic solvents. It is also highly soluble in aqueous solutions, making it easy to use in aqueous solutions. However, it is important to note that it can be toxic in high concentrations and should be handled with care.

Direcciones Futuras

H-Cys(Trt)-OtBu.HCl has a wide range of potential applications in scientific research. It can be used to reduce disulfide bonds in proteins and peptides, which can be used to study the structure and activity of proteins. It can also be used to reduce metal ions to their metallic forms, which can be used to create nanomaterials. Additionally, it can be used to study the effects of reducing agents on biochemical and physiological processes. Finally, it can be used to create novel compounds for use in drug discovery and development.

Métodos De Síntesis

H-Cys(Trt)-OtBu.HCl is synthesized by combining cysteine and trityl chloride in the presence of a base, such as pyridine. The reaction is typically carried out in an organic solvent, such as dichloromethane. The resulting product is a thiol-containing compound that is highly soluble in aqueous solutions.

Propiedades

IUPAC Name |

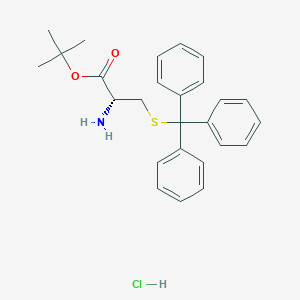

tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOWWSICTUFREA-BQAIUKQQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Cys(Trt)-OtBu.HCl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)iminocarbamoylamino]pentanoic acid;hydrochloride](/img/structure/B612969.png)